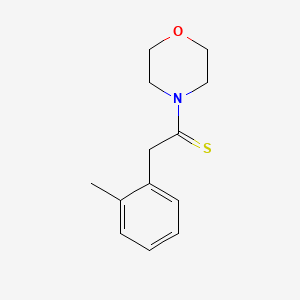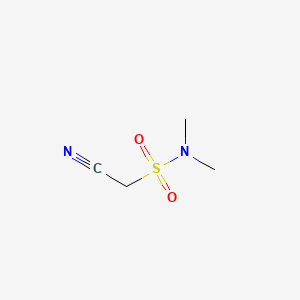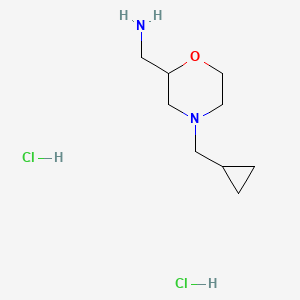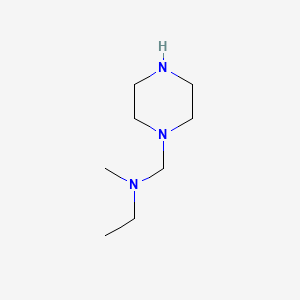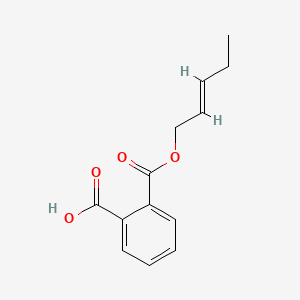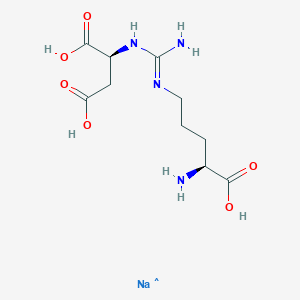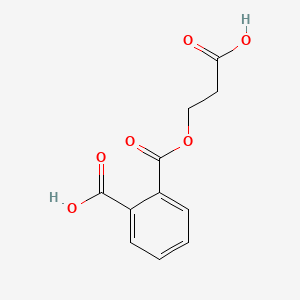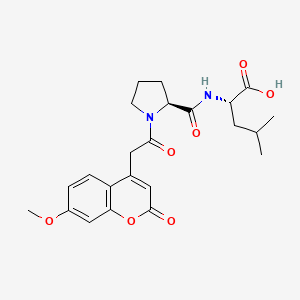
Mca-pro-leu-OH
Übersicht
Beschreibung
Mca-PL (Trifluoressigsäuresalz) ist ein fluorogenes Peptid, das hauptsächlich als Baustein bei der Synthese von fluorogenen Substraten für Matrixmetalloproteinasen verwendet wird, insbesondere für Matrixmetalloproteinase-2 und Matrixmetalloproteinase-7 . Es zeichnet sich durch seine hohe Reinheit (≥95%) aus und ist in der Regel als lyophilisiertes Pulver erhältlich .
Wirkmechanismus
Target of Action
Mca-Pro-Leu-OH is primarily used as a substrate for Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-7 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is important in physiological processes such as embryogenesis, tissue remodeling, and wound healing .
Mode of Action
This compound interacts with its target enzymes (MMP-2 and MMP-7) by binding to their active sites. This interaction results in the cleavage of the substrate, leading to a change in its fluorescence properties . The compound contains a fluorophore (Mca) and a quencher, and upon cleavage by the enzyme, the fluorescence of Mca is recovered and can be detected .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the activity of MMPs. By serving as a substrate for these enzymes, it aids in the study of their function and regulation. The downstream effects of this interaction can influence various physiological processes, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .
Result of Action
The cleavage of this compound by MMPs results in a change in its fluorescence properties, allowing the activity of these enzymes to be monitored . This can provide valuable information about the role of MMPs in various physiological and pathological processes.
Biochemische Analyse
Biochemical Properties
Mca-Pro-Leu-OH plays a crucial role in biochemical reactions. It serves as a substrate for various enzymes and interacts with numerous proteins and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on the specific cellular context. It interacts with various transporters or binding proteins, which can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Mca-PL (Trifluoressigsäuresalz) beinhaltet die Kupplung eines Cumarin-markierten Peptids mit L-Prolyl- und L-Leucinresten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Ameisensäure als Lösungsmittel, wobei das Endprodukt als Trifluoressigsäuresalz isoliert wird .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Mca-PL (Trifluoressigsäuresalz) sind nicht umfassend dokumentiert. Die Verbindung ist im Handel von Anbietern wie Cayman Chemical und Bertin Bioreagent erhältlich, was darauf hindeutet, dass sie in einem Umfang produziert wird, der den Forschungsbedarf deckt .
Analyse Chemischer Reaktionen
Reaktionstypen
Mca-PL (Trifluoressigsäuresalz) unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Die Verbindung kann unter geeigneten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit Mca-PL (Trifluoressigsäuresalz) verwendet werden, sind Ameisensäure, die als Lösungsmittel verwendet wird, und verschiedene Kupplungsmittel für die Peptidsynthese . Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Peptidstruktur zu erhalten.
Geformte Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit Mca-PL (Trifluoressigsäuresalz) gebildet werden, sind in der Regel fluorogene Substrate für Matrixmetalloproteinasen, wie z. B. Mca-PLGL-Dpa-AR-NH2 .
Wissenschaftliche Forschungsanwendungen
Mca-PL (Trifluoressigsäuresalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Mca-PL (Trifluoressigsäuresalz) entfaltet seine Wirkungen, indem es als Substrat für Matrixmetalloproteinasen dient. Wenn diese Enzyme die Peptidbindung innerhalb der Verbindung spalten, wird ein Fluoreszenzsignal erzeugt, das die Detektion und Quantifizierung der Enzymaktivität ermöglicht . Die molekularen Zielstrukturen von Mca-PL (Trifluoressigsäuresalz) sind Matrixmetalloproteinase-2 und Matrixmetalloproteinase-7, die an verschiedenen zellulären Signalwegen beteiligt sind, die mit Gewebsumbau und Entzündungen zusammenhängen .
Vergleich Mit ähnlichen Verbindungen
Mca-PL (Trifluoressigsäuresalz) kann mit anderen fluorogenen Peptiden verglichen werden, die als Substrate für Matrixmetalloproteinasen verwendet werden. Ähnliche Verbindungen umfassen:
Mca-PLGL-Dpa-AR-NH2: Ein weiteres fluorogenes Substrat für Matrixmetalloproteinase-2 und Matrixmetalloproteinase-7.
Mca-Pro-Leu-OH: Eine verwandte Verbindung, die als Kontrolle in Studien mit Matrixmetalloproteinasen verwendet wird.
Die Einzigartigkeit von Mca-PL (Trifluoressigsäuresalz) liegt in seiner spezifischen Struktur, die den empfindlichen Nachweis der Matrixmetalloproteinase-Aktivität ermöglicht .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXAGDGQBGZNX-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746647 | |
| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140430-55-3 | |
| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



